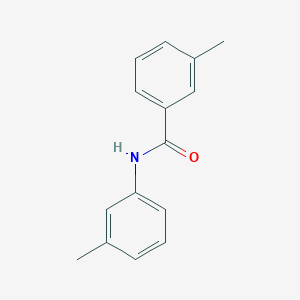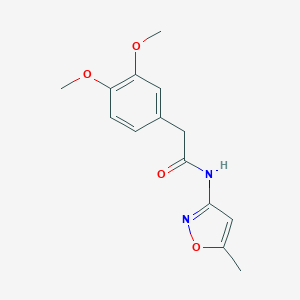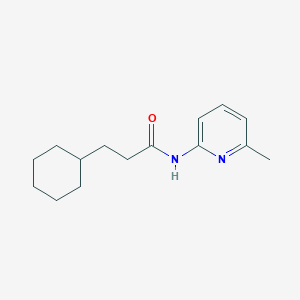
3-methyl-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(3-methylphenyl)benzamide, also known as 3M3MPB, is a chemical compound that belongs to the amide class of organic compounds. It has a molecular formula of C15H15NO and a molecular weight of 225.29 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(3-methylphenyl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 activity, this compound reduces inflammation and pain in the body.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects on the body. It has been found to reduce inflammation and pain in animal models of arthritis, indicating its potential as a therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-methyl-N-(3-methylphenyl)benzamide in lab experiments is its high purity and stability, which ensures consistent results. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on 3-methyl-N-(3-methylphenyl)benzamide. These include:
1. Development of new drugs based on the structure of this compound for the treatment of inflammatory diseases.
2. Investigation of the potential of this compound as a therapeutic agent for the treatment of cancer.
3. Study of the effects of this compound on the immune system and its potential as an immunomodulatory agent.
4. Investigation of the potential of this compound as a natural preservative in the food industry.
5. Study of the effects of this compound on the central nervous system and its potential as a neuroprotective agent.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique properties and mechanism of action make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 3-methyl-N-(3-methylphenyl)benzamide involves the reaction of 3-methylacetophenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-methyl-N-(3-methylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
3-methyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-5-3-7-13(9-11)15(17)16-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,16,17) |
Clave InChI |
VOEZRYLQOURMQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)

![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)




